Cas no 1325416-27-0 (6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide)
![6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1325416-27-0x500.png)
6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- Z28937603
- 6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- 1325416-27-0
- EN300-26585332
- AKOS017066129
-
- インチ: 1S/C15H13ClF3N3O/c1-22(2)12-5-4-10(15(17,18)19)7-11(12)21-14(23)9-3-6-13(16)20-8-9/h3-8H,1-2H3,(H,21,23)
- InChIKey: SYBTYMXCOXWQLT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)C(NC1C=C(C(F)(F)F)C=CC=1N(C)C)=O
計算された属性
- せいみつぶんしりょう: 343.0699242g/mol
- どういたいしつりょう: 343.0699242g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585332-0.05g |
6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
1325416-27-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamideに関する追加情報
6-Chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide: A Comprehensive Overview
The compound 6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide, identified by the CAS number 1325416-27-0, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a chlorine atom at position 6, a carboxamide group at position 3, and a dimethylamino and trifluoromethyl substituent on the phenyl ring. These structural features contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and development. The presence of the pyridine ring, a well-known aromatic heterocycle, provides a versatile platform for various chemical modifications. The substitution pattern of this compound, particularly the dimethylamino and trifluoromethyl groups, plays a crucial role in modulating its electronic properties and bioavailability. These groups are known to enhance the lipophilicity of the molecule, which is essential for its absorption and distribution within biological systems.
The synthesis of 6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves a series of carefully designed organic reactions. The starting material typically includes a pyridine derivative with appropriate substituents, followed by nucleophilic substitution or coupling reactions to introduce the desired functional groups. The use of modern synthetic techniques, such as microwave-assisted synthesis or catalytic methods, has significantly improved the efficiency and yield of these reactions.
In terms of applications, this compound has shown promise in pharmacological studies. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a valuable candidate for drug development. For instance, recent research has explored its potential as an inhibitor of certain kinases involved in cancer progression. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the molecule's ability to bind to these targets with high affinity.
Moreover, the dimethylamino group contributes to the molecule's basicity, which can influence its solubility and stability in physiological conditions. This balance between lipophilicity and solubility is critical for ensuring that the compound can effectively reach its target site within the body. Recent advancements in computational chemistry have allowed researchers to model these interactions with unprecedented accuracy, further aiding in the optimization of this compound's pharmacokinetic properties.
The structural versatility of 6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide also makes it an attractive candidate for materials science applications. Its aromaticity and functional groups can be exploited in the development of advanced materials, such as organic semiconductors or sensors. For example, studies have demonstrated that similar compounds can be used as building blocks for self-assembled monolayers or nanoscale devices.
In conclusion, CAS No. 1325416-27-0 represents a cutting-edge compound with multifaceted applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in fields ranging from pharmacology to materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in future innovations.
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